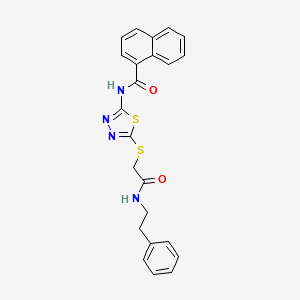

2-(5-metil-1-fenil-1H-pirazol-4-il)acetohidrazida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

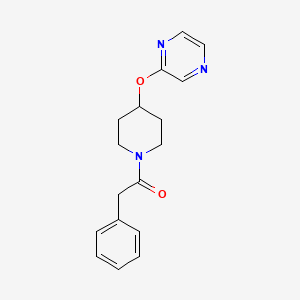

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Aplicaciones Científicas De Investigación

Actividades Antileishmaniales y Antimaláricas

Los compuestos que contienen pirazol, como la 2-(5-metil-1-fenil-1H-pirazol-4-il)acetohidrazida, son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales y antimaláricas . En un estudio, se sintetizaron y evaluaron algunos pirazoles acoplados a hidracina contra el aislamiento clínico de Leishmania aethiopica y ratones infectados con Plasmodium berghei . El resultado reveló que el compuesto 13 mostró una actividad antipromastigote superior . Además, los compuestos diana 14 y 15 provocaron mejores efectos de inhibición contra Plasmodium berghei .

Estudios de Acoplamiento Molecular

Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro del compuesto 13, que tiene un patrón de ajuste deseable en el bolsillo LmPTR1 (sitio activo) caracterizado por una energía libre de unión más baja .

Aplicaciones en Química Medicinal y Descubrimiento de Fármacos

Los pirazoles tienen una amplia gama de aplicaciones en química medicinal y descubrimiento de fármacos . Se utilizan como andamios en la síntesis de productos químicos bioactivos y reacciones en diversos medios .

Aplicaciones en Agroquímica

Los pirazoles también se utilizan en agroquímica . Se utilizan en la síntesis de diversos agroquímicos debido a sus diversos efectos farmacológicos .

Aplicaciones en Química de Coordinación

En química de coordinación, los pirazoles se utilizan debido a su capacidad para formar complejos con diversos metales .

Aplicaciones en Química Organometálica

Los pirazoles también se utilizan en química organometálica . Se utilizan en la síntesis de diversos compuestos organometálicos .

Actividad Antihiperplasia Prostática

Aunque no hay estudios específicos sobre la this compound, los derivados del pirazol se han estudiado por su actividad antihiperplasia prostática .

Inhibición del Crecimiento en Células PC-3

El núcleo de pirazol favoreció una mejor inhibición del crecimiento en células PC-3 . Esto sugiere posibles aplicaciones en investigación del cáncer.

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been shown to exhibit diverse biological activities, including cytotoxic effects on several human cell lines . Some pyrazole derivatives have been approved for the treatment of different types of cancer .

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes in cell function . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, while the predominant pathway of death was p53-mediated apoptosis .

Biochemical Pathways

Pyrazole derivatives have been shown to affect various biochemical pathways, leading to downstream effects such as cytotoxicity .

Result of Action

Pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .

Análisis Bioquímico

Biochemical Properties

Pyrazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . The specific enzymes, proteins, and other biomolecules that 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide interacts with are yet to be identified.

Cellular Effects

It is known that pyrazole derivatives can have significant effects on cell function . For example, some pyrazole derivatives have been found to exhibit anti-proliferative activity in certain cell lines .

Molecular Mechanism

It is known that pyrazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazole derivatives can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrazole derivatives can vary with dosage .

Metabolic Pathways

It is known that pyrazole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that pyrazole derivatives can be directed to specific compartments or organelles within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Propiedades

IUPAC Name |

2-(5-methyl-1-phenylpyrazol-4-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9-10(7-12(17)15-13)8-14-16(9)11-5-3-2-4-6-11/h2-6,8H,7,13H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERPQGXHWWGOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2480938.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)